molecular formula C11H15ClN2O4 B8246148 Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No.: B8246148
M. Wt: 274.70 g/mol
InChI Key: HHZUMTWHYNIFOC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. This compound features both an amino group and a nitro group on its phenyl ring, making it a versatile intermediate for further chemical transformations, such as the synthesis of more complex molecules . While a specific safety data sheet for this exact compound was not identified, a closely related compound, Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, advises careful handling, including the use of personal protective equipment and ensuring good ventilation . Researchers should treat this compound with similar prudence. The core structure of this compound is a derivative of phenylalanine, a known precursor in the synthesis of various biologically active molecules. For instance, processes for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid—key intermediates for synergistic antibiotics like pristinamycin—begin with the nitration of phenylalanine derivatives . This suggests potential research applications for this compound in developing novel pharmaceutical agents and in studying structure-activity relationships. The molecular formula is C11H15ClN2O4 and it has a molecular weight of 274.70 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (-10°C to -20°C) to minimize side reactions such as oxidation or meta-substitution. The sulfuric acid acts as a catalyst and protonating agent, ensuring the amino group on the alpha carbon remains protonated and unreactive during electrophilic aromatic substitution.

Key Parameters :

  • Nitrating Agent : 100% HNO₃ (6.4 mL per 70.4 cm³ H₂SO₄).

  • Temperature : Maintained at -15°C to prevent decomposition.

  • Workup : After nitration, the mixture is warmed to 40°C, quenched with water, and filtered to isolate the crude 2-amino-3-(4-nitrophenyl)propanoic acid.

Table 1: Nitration Protocol for Phenylalanine

ParameterSpecification
Nitrating agentHNO₃ in H₂SO₄ (1:11 v/v)
Reaction temperature-15°C
Reaction time1 hour post-addition
QuenchingWater addition at 40°C
Yield*~75–80% (estimated from patent data)

*Yield inferred from stoichiometric ratios in patent examples.

Esterification to Ethyl 2-Amino-3-(4-Nitrophenyl)Propanoate

The carboxylic acid group of 2-amino-3-(4-nitrophenyl)propanoic acid is esterified to enhance solubility and facilitate subsequent transformations.

Esterification Methodology

The acid is suspended in ethanol and treated with thionyl chloride (SOCl₂), a reagent that simultaneously acts as a solvent and catalyst. The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon, displacing chlorosulfite and forming the ethyl ester.

Optimized Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂) for complete conversion.

  • Temperature : Reflux (78°C for ethanol) for 4–6 hours.

  • Workup : The mixture is concentrated under reduced pressure (20 kPa) at 30°C, and residual SOCl₂ is neutralized with aqueous sodium bicarbonate.

Table 2: Esterification Parameters

ParameterSpecification
SolventAnhydrous ethanol
CatalystThionyl chloride (SOCl₂)
Reaction temperatureReflux (78°C)
Reaction time4–6 hours
Post-reaction handlingConcentration under vacuum

Formation of Hydrochloride Salt

The ethyl ester’s primary amine is converted to its hydrochloride salt to improve stability and crystallinity.

Salt Formation Protocol

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. Protonation of the amine occurs rapidly, and the hydrochloride salt precipitates upon cooling.

Critical Steps :

  • HCl Addition : Slow introduction of HCl gas to avoid local overheating.

  • Crystallization : Cooling to 0–5°C enhances salt precipitation.

  • Drying : The product is dried under reduced pressure (20 kPa) at 40°C.

Table 3: Hydrochloride Salt Synthesis

ParameterSpecification
SolventEthanol
Acid sourceGaseous HCl or 36% HCl solution
Temperature0–5°C during precipitation
Drying conditions40°C under 20 kPa vacuum
Purity>95% (by NMR and HPLC)

Alternative Synthetic Routes

Protection-Deprotection Strategy

To prevent side reactions during nitration, the alpha-amino group can be protected with an acetyl group using acetic anhydride and triethylamine. After nitration and esterification, the acetyl group is removed via acidic hydrolysis.

Advantages :

  • Higher regioselectivity during nitration.

  • Reduced side products from amine oxidation.

Disadvantages :

  • Additional steps increase synthesis time.

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media, though industrial adoption remains limited due to lower yields (~60%) compared to chemical methods.

Optimization of Reaction Parameters

Temperature Control in Nitration

Maintaining temperatures below -10°C is crucial to avoid polynitration. Experiments show that increasing the temperature to 0°C reduces yield by 20% due to tar formation.

Solvent Effects in Esterification

Anhydrous ethanol outperforms methanol in minimizing ester hydrolysis during workup, with a 15% improvement in isolated yield.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is recrystallized from a 2-propanol/water mixture (9:1 v/v) to achieve needle-like crystals with >99% enantiomeric excess (for chiral derivatives).

Analytical Validation

  • NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, CH₂CH₃), δ 8.15 (d, 2H, Ar-NO₂).

  • HPLC : Retention time of 6.8 min (C18 column, 65% aqueous acetonitrile, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Nitro Group vs. Other Electron-Withdrawing Groups

  • The 4-nitrophenyl substituent in the target compound exhibits stronger electron-withdrawing effects compared to 4-fluorophenyl or 4-cyanophenyl groups.
  • 4-Cyanophenyl analogues (e.g., CID 10822685) show higher polarity and hydrogen-bonding capacity, improving solubility in aqueous-organic mixtures but complicating membrane permeability .

Ester Group Variations

  • Ethyl esters generally offer better lipid solubility than methyl esters , enhancing bioavailability in prodrug designs. For example, the methyl ester analogue (C₁₀H₁₃ClN₂O₅) has a lower logP value, reducing its utility in blood-brain barrier penetration .
  • Bulkier ester groups (e.g., tert-butyl in ) are used for temporary amine protection but require harsher deprotection conditions (e.g., TFA), which may degrade nitro groups .

Biological Activity

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound recognized for its diverse biological activities, particularly in pharmaceutical research. Its molecular formula is C10H12ClN2O4C_{10}H_{12}ClN_{2}O_{4}, and it features an ethyl ester group, an amino group, and a para-nitro substitution on the phenyl ring. This unique structure is believed to enhance its interactions with biological targets, making it a valuable candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial effects against certain bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains.

The compound's biological activity can be attributed to its ability to interact with various biochemical pathways:

  • Protein Synthesis : The amino group allows for incorporation into protein structures, potentially influencing protein synthesis.
  • Neurotransmitter Production : It may affect neurotransmitter levels due to its structural similarity to amino acids.
  • Oxidative Stress Responses : The nitro group can participate in redox reactions, impacting oxidative stress pathways.

Case Studies and Research Findings

  • Antitumor Activity : In a study examining novel hybrid molecules containing similar structures, compounds with a nitrophenyl moiety demonstrated significant antiproliferative activity against cancer cell lines, indicating that this compound could exhibit similar properties .
  • Cholinesterase Inhibition : Research on related compounds has shown that modifications in the structure can lead to varying degrees of cholinesterase inhibition, which is crucial for conditions like Alzheimer's disease . The specific arrangement of functional groups in this compound may enhance its effectiveness as an inhibitor.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to this compound:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoateC10H13NO3C_{10}H_{13}NO_{3}Hydroxy group instead of nitro
Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoateC10H12BrN2O4C_{10}H_{12}BrN_{2}O_{4}Bromine substituent at different position
Ethyl 2-amino-3-(3-nitrophenyl)propanoateC10H12N2O4C_{10}H_{12}N_{2}O_{4}Nitrophenyl at position three

The para-nitro substitution on the phenyl ring significantly influences the biological activity compared to similar compounds, enhancing its potential as a therapeutic agent.

Q & A

Q. Key Parameters

ParameterTypical Range
Temperature0°C to RT
Reaction Time2–4 hours
SolventCH₂Cl₂, THF
Yield90–95%

How can spectroscopic and chromatographic techniques characterize this compound?

Basic Research Question

  • NMR : Use ¹H/¹³C NMR to confirm structure. For example, the Boc-protected intermediate shows distinct methylene (δ 4.1–4.3 ppm) and aromatic proton signals (δ 7.2–7.4 ppm) .
  • HPLC : Assess purity with C18 columns (e.g., 98% purity in ).
  • Optical Rotation : Measure using a polarimeter (e.g., -6.3° to -7.3° for tyrosine derivatives in ).
  • Melting Point : Confirm identity (e.g., 166–170°C in ).

What methodologies ensure accurate assessment of compound purity?

Basic Research Question
Combine orthogonal techniques:

  • HPLC-MS : Detect impurities at <0.5% ().
  • Elemental Analysis : Verify C/H/N/Cl content (e.g., C₁₃H₁₇ClN₂O₂ in ).
  • Karl Fischer Titration : Quantify water content (≤0.5% in ).

How does storage condition affect compound stability?

Basic Research Question
Store at RT in airtight, light-protected containers. Hydrochloride salts are hygroscopic; prolonged exposure to moisture reduces stability (). For long-term storage, lyophilize and store at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).

How does the nitro group at the 4-position influence reactivity and biological interactions?

Advanced Research Question
The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in drug precursors like Telotristat ethyl ). It also impacts solubility (logP ~2.5) and binding to biological targets (e.g., nitroreductase enzymes). Computational modeling (DFT) can predict electronic effects .

What strategies improve aqueous solubility for pharmacokinetic studies?

Advanced Research Question

  • Co-solvents : Use PEG-400 or cyclodextrins ().
  • Salt Formation : Hydrochloride salts improve solubility (e.g., 10–15 mg/mL in PBS) .
  • Prodrug Design : Ester hydrolysis to free acid (e.g., Ethyl → carboxylic acid derivatives in ).

How can pharmacokinetic parameters be evaluated in preclinical models?

Advanced Research Question

  • Plasma Stability : Incubate compound in rat plasma (37°C, 24h) and quantify via LC-MS/MS.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) in rodents .
  • Metabolite Profiling : Identify phase I/II metabolites using high-resolution MS.

What mechanisms underlie its interaction with biological targets?

Advanced Research Question
The nitro group may act as a hydrogen-bond acceptor in enzyme active sites (e.g., tyrosine kinase inhibitors in ). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd). Molecular docking (AutoDock Vina) predicts binding modes .

How can stability in biological matrices be optimized during in vitro assays?

Advanced Research Question

  • Matrix Additives : Include protease inhibitors (e.g., PMSF) and antioxidants (e.g., ascorbic acid).
  • pH Adjustment : Maintain pH 7.4 to prevent ester hydrolysis .
  • Short Incubation Times : Limit assays to <24 hours to minimize degradation.

How to resolve data contradictions in spectroscopic characterization?

Advanced Research Question

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-chloro derivatives in ).
  • Dynamic Light Scattering (DLS) : Detect aggregation causing anomalous melting points (e.g., 166–170°C vs. 220–225°C in ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., (S)- vs. (R)-isomers in ).

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